molecular formula C20H14Cl2FNO3 B1672375 GSK-269984B CAS No. 892664-17-4

GSK-269984B

Cat. No.: B1672375
CAS No.: 892664-17-4
M. Wt: 406.2 g/mol
InChI Key: HJPAXYLYYQIFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-269984B is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a chlorinated phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-269984B typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Nitration and Reduction: The pyridine ring is nitrated to introduce a nitro group, which is then reduced to an amine.

    Chlorination: The amine group is chlorinated to introduce the chloro substituent.

    Methoxylation: The phenyl ring is methoxylated using appropriate reagents.

    Coupling Reactions: The chlorinated phenyl group is coupled with the pyridine ring through a series of reactions involving catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Large-scale batch reactors are used to carry out the synthesis in multiple stages.

    Continuous Flow Reactors: Continuous flow reactors allow for the continuous production of the compound with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

GSK-269984B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chlorinated phenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

GSK-269984B has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of GSK-269984B involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid:

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid, with a carboxylic acid group at the 4-position.

Uniqueness

GSK-269984B is unique due to its complex structure, which includes multiple substituents and functional groups

Properties

CAS No.

892664-17-4

Molecular Formula

C20H14Cl2FNO3

Molecular Weight

406.2 g/mol

IUPAC Name

6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14Cl2FNO3/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26/h1-8,10H,9,11H2,(H,25,26)

InChI Key

HJPAXYLYYQIFCK-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-269984B;  GSK 269984B;  GSK269984B.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (3.0 g) was suspended in ethyl acetate (100 ml) and water (100 ml) with stirring. Acetic acid (1.0 ml) was added to give two clear phases which were separated. The ethyl acetate layer was dried over magnesium sulfate and concentrated to give an oil which crystallised after a few minutes. Toluene (100 ml) was added and the solution was re-evaporated to give a white solid. Left at 20 mBar for 5 hours at 45° C. 2.69 g.
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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